N-Nitrosarcosine
Description
Historical Perspectives in N-Nitroso Compound Research
The investigation into N-nitroso compounds began in earnest in the mid-20th century. A pivotal moment in this field was the 1956 discovery by British scientists John Barnes and Peter Magee, who reported that dimethylnitrosamine induced liver tumors in rats. This finding sparked widespread concern and catalyzed decades of research into the toxicological properties of this class of compounds.
Early research in the 1960s and 1970s focused on identifying the occurrence of N-nitroso compounds in the environment and food supply. Scientists discovered that these compounds could be formed from the reaction of secondary amines with nitrosating agents, such as nitrites, which were commonly used as preservatives in cured meats. This led to the identification of various N-nitrosamines in a range of products including bacon, processed fish, beer, and tobacco. The understanding of endogenous formation—the process by which N-nitroso compounds can be formed within the human body from dietary precursors—also emerged during this period, further heightening the scientific interest in their potential health implications.
Significance of N-Nitrosarcosine within N-Nitroso Compound Studies
This compound holds particular significance within the broader category of N-nitroso compounds for several key reasons. It is a non-volatile N-nitrosamine that has been detected in various consumer products, notably in tobacco and certain food items. Its presence in smokeless tobacco products has been a specific area of investigation.
The carcinogenicity of NSAR has been demonstrated in animal studies. Research has shown that oral administration of NSAR can lead to the formation of tumors in the esophagus of rats, while dietary administration has been linked to nasal tumors in mice. The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, has classified this compound as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.
Furthermore, the study of NSAR contributes to the understanding of endogenous nitrosation. Its precursor, sarcosine (B1681465) (also known as N-methylglycine), is a naturally occurring amino acid derivative. The potential for sarcosine to react with nitrosating agents in the human body to form NSAR is a key area of research into the sources of human exposure to N-nitroso compounds.
Scope and Objectives of Current Research Directions on this compound
Contemporary research on this compound is multifaceted, with several key objectives guiding scientific inquiry.
A primary focus is the continued development and refinement of analytical methods for the detection and quantification of NSAR in various complex matrices, such as food, tobacco, and biological samples. The development of sensitive and robust methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurate exposure assessment.
Another significant research objective is to further elucidate the mechanisms of NSAR-induced carcinogenesis. This includes studies aimed at understanding how NSAR is metabolized and how its metabolites interact with DNA and other cellular components to initiate and promote cancer.
Moreover, researchers are investigating NSAR as a potential biomarker of exposure to N-nitroso compounds. By measuring levels of NSAR or its metabolites in human samples like urine, scientists aim to better understand the extent of both exogenous (external) and endogenous (internal) exposure to this class of carcinogens.
Current studies also aim to identify and evaluate strategies to mitigate the formation of NSAR in food and tobacco products. This includes exploring the use of inhibitors, such as antioxidants, that can block the nitrosation process.
Research Findings on this compound
The following tables summarize key research findings related to this compound.
Table 1: Carcinogenicity of this compound in Animal Studies
| Animal Model | Route of Administration | Target Organ(s) for Tumors |
|---|---|---|
| Rat | Oral (in drinking water) | Esophagus |
| Mouse | Dietary | Nasal Cavity |
Table 2: Levels of this compound in Selected Tobacco Products
| Tobacco Product Type | This compound Concentration (ng/g) | Reference Study |
|---|---|---|
| Dry Snuff (Reference Product 1S2) | 550.5 ± 43.7 | theanalyticalscientist.com |
| Moist Snuff (Reference Product 2S3) | Low amount detected | theanalyticalscientist.com |
| Cigarette Tobacco (KY 3R4F) | Not detected | theanalyticalscientist.com |
Table 3: International Agency for Research on Cancer (IARC) Classification
| Compound | IARC Group | Classification Description |
|---|---|---|
| This compound | 2B | Possibly carcinogenic to humans |
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(nitro)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXZXXYZJUMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174701 | |
| Record name | Sarcosine, N-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20661-60-3 | |
| Record name | Sarcosine, N-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarcosine, N-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Occurrence of N Nitrosarcosine
Chemical and Biochemical Pathways of N-Nitrosarcosine Formation
The synthesis of this compound involves specific chemical reactions that can be influenced by a variety of biological and environmental factors.
Endogenous Formation Mechanisms in Biological Systems
Endogenous formation refers to the synthesis of this compound within the body. This process is a significant contributor to the total exposure to this compound. nih.govresearchgate.net It is estimated that endogenous formation can account for 45-75% of the total human exposure to N-nitroso compounds. researchgate.net
The reaction mechanism begins with the protonation of nitrite (B80452) to form nitrous acid, which then reacts further in an acidic medium to generate the highly reactive nitrosonium ion (NO⁺). libretexts.org This electrophilic ion is then attacked by the nucleophilic nitrogen of the sarcosine (B1681465) amine, resulting in the formation of this compound after deprotonation. libretexts.org
The rate of endogenous this compound formation is directly influenced by the concentrations of its precursors: nitrite and sarcosine. nih.gov Ingested nitrate (B79036) (NO₃⁻), found in many vegetables and drinking water, can be reduced to nitrite by oral microflora. nih.gov This process significantly increases the nitrite pool available for nitrosation in the stomach. nih.gov Studies have shown that increased intake of nitrate, in conjunction with a diet containing nitrosatable precursors, leads to a higher formation of carcinogenic N-nitrosamines. nih.gov
The concentration of the amine precursor, sarcosine, is also a critical factor. The rate of nitrosation generally increases with higher concentrations of the amine. nih.gov Research comparing the in vivo formation of different nitrosamino acids in rats after feeding them the respective amino acid precursor and nitrite found that the yield of this compound was significant, following the order: nitrosoproline (B1360120) < nitrososarcosine < nitrosohydroxyproline. nih.gov This order was consistent with the nitrosation rates observed in vitro, indicating a direct relationship between precursor availability and the amount of the corresponding N-nitroso compound formed. nih.gov
Several environmental factors within biological systems can catalyze or inhibit the formation of this compound.
pH: The nitrosation of amines is highly pH-dependent. The reaction is most efficient in acidic conditions, such as those found in the human stomach (pH around 3.0), where nitrite is converted to the active nitrosating agent, nitrous acid. researchgate.netlibretexts.org As the pH increases (becomes less acidic), the rate of nitrosation of aqueous amino acid solutions markedly decreases. nih.gov The optimal pH for the formation of N-nitroso compounds from secondary amines with nitrites is typically in the range of 2-5. sci-hub.se
Temperature: Higher temperatures can accelerate the rate of nitrosamine (B1359907) formation. libretexts.org For instance, high-temperature cooking methods like frying can enhance the formation of nitrosamines in food. libretexts.org Within the body, physiological temperature (37°C) is a constant factor, but the influence of temperature is more pronounced in exogenous formation pathways. europa.eu
Catalysts and Inhibitors: Certain substances can catalyze the nitrosation reaction. Thiocyanate (B1210189), found in saliva, particularly in smokers, can act as a catalyst. nih.gov Conversely, substances like ascorbic acid (Vitamin C) can inhibit nitrosamine formation by reducing nitrite to nitric oxide, thereby preventing it from reacting with amines. nih.govdfg.de
Microbial activity plays a crucial role in the endogenous formation of this compound, primarily by increasing the availability of nitrite. Bacteria residing in the oral cavity and other parts of the body can reduce dietary nitrate to nitrite. nih.govnih.gov Poor oral hygiene can lead to higher levels of nitrate-reducing bacteria, which in turn can increase the formation of nitrosamines. nih.govnih.gov Studies have shown that individuals with high levels of nitrate-reducing oral bacteria in their saliva exhibit significantly increased excretion of N-nitrosoproline, a proxy for endogenous nitrosation. nih.gov Chronic infections and inflammations can also promote the endogenous synthesis of nitric oxide, which can be converted to nitrate and subsequently nitrite, further contributing to the pool of nitrosating agents. nih.gov
Exogenous Formation Pathways in Environmental Matrices
This compound can also be formed outside the body in various environmental matrices, most notably in food.
The formation of N-nitrosamines in food often occurs during processing and preparation, such as curing, smoking, drying, and high-temperature cooking. skpharmteco.com The addition of nitrites to meat products as a preservative to prevent the growth of Clostridium botulinum is a well-known source of nitrosamine formation. skpharmteco.comnih.gov
This compound has been detected in a variety of food products. The table below summarizes findings on the presence of N-nitroso compounds in different food items.
Table 1: Occurrence of N-Nitroso Compounds in Various Food Products
| Food Category | Detected N-Nitroso Compounds | Concentration Range (ppb, μg/kg) | Reference |
|---|---|---|---|
| Fried Bacon | N-Nitrosopyrrolidine | Up to 139 | scispace.com |
| Spice-Cure Mixtures | N-Dimethylnitrosamine, N-Nitrosopyrrolidine, N-Nitrosopiperidine | 50 to 2000 | scispace.com |
| Meat and Meat Products | General N-Nitrosamines | Varies | skpharmteco.comeuropa.eu |
| Processed Fish | General N-Nitrosamines | Varies | skpharmteco.comeuropa.eu |
| Beer | General N-Nitrosamines | Varies | skpharmteco.com |
The extent of nitrosamine formation in food is influenced by factors such as the concentration of nitrite and amines, pH, temperature, and the presence of catalysts or inhibitors. nih.gov For example, the decarboxylation of the amino acid sarcosine during high-temperature treatments can lead to the formation of N-nitrosodimethylamine. nih.gov
Nitrite and Nitrate Chemistry
Nitrite (NO₂) and its precursor, nitrate (NO₃), are the primary nitrosating agents responsible for the formation of N-nitrosamines. researchgate.netnih.gov
Nitrate as a Precursor: Nitrate itself is relatively stable but can be reduced to the more reactive nitrite form. This reduction can occur in food products and also endogenously in the human body, particularly in the oral cavity by bacteria. nih.gov
Nitrite and Nitrosation: In an acidic environment, nitrite is converted to nitrous acid (HNO₂). nih.govnih.gov Nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that reacts with secondary amines, like sarcosine, to form N-nitrosamines. nih.goveaht.org This reaction is influenced by pH (favoring acidic conditions), the concentrations of both the amine and the nitrosating agent, and the presence of catalysts. eaht.org
The general chemical pathway for the acid-catalyzed nitrosation of a secondary amine is as follows:
Formation of Nitrous Acid: NO₂⁻ + H⁺ ⇌ HNO₂
Formation of Dinitrogen Trioxide: 2HNO₂ ⇌ N₂O₃ + H₂O
Nitrosation of a Secondary Amine (R₂NH): R₂NH + N₂O₃ → R₂N-N=O + HNO₂
This series of reactions illustrates how nitrate and nitrite in food, water, and other environmental matrices can lead to the formation of this compound in the presence of its precursor, sarcosine.
Other Nitrogen Oxide Species
The formation of N-nitrosamines, including this compound, is not limited to reactions involving acidified nitrite. Several other reactive nitrogen oxide species can act as potent nitrosating agents. The reaction of secondary amines with dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can lead to the rapid formation of N-nitrosamines. nih.gov These reactions are notably faster than those with acidified nitrite and can proceed under neutral or even alkaline conditions (pH 6-14). nih.gov
Oxygen can accelerate the nitrosation process by converting nitric oxide (NO) into nitrogen dioxide (NO₂), which can then form the nitrosating agents N₂O₃ or N₂O₄. nih.gov The general mechanism involves the attack of the unprotonated secondary amine on the nitrogen oxide species. For instance, the reaction with N₂O₃ proceeds as follows:
2 HNO₂ ⇌ N₂O₃ + H₂O
R₂NH + N₂O₃ → R₂N-NO + HNO₂
Peroxynitrite (ONOO⁻), another reactive nitrogen species, has also been shown to form N-nitrosamines from secondary amines. nih.gov The proposed mechanism involves a one-electron oxidation of the secondary amine by peroxynitrite to create an amino radical (R₂N•). This radical can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding N-nitrosamine or N-nitramine, respectively. nih.gov The formation of N-nitrosamines via peroxynitrite was observed to be more favorable at alkaline pH compared to neutral conditions. nih.gov
Inhibitors and Promoters of this compound Formation in Research Models
The rate of this compound formation can be significantly altered by the presence of various chemical compounds. In research models, certain substances act as inhibitors, slowing down or preventing the reaction, while others act as promoters, accelerating it.
Antioxidant Effects on Nitrosation Kinetics (in vitro studies)
Antioxidants are well-documented inhibitors of N-nitrosation reactions in vitro. researchgate.net Their primary mechanism of action is to compete with the secondary amine for the nitrosating agent. By reacting more rapidly with the nitrosating species (e.g., nitrous acid), they effectively scavenge it before it can react with the amine. nih.gov
Ascorbic acid (Vitamin C) is a particularly potent inhibitor. researchgate.netnih.gov It rapidly reduces nitrous acid to nitric oxide (NO), thereby preventing the nitrosation of the amine. nih.gov The effectiveness of ascorbic acid as an inhibitor has been demonstrated even at neutral pH where it shows little direct reactivity towards nitrite, suggesting it can effectively block bacterially mediated N-nitrosation. nih.gov
Alpha-tocopherol (Vitamin E) is another antioxidant that has been shown to inhibit the formation of N-nitrosamines. researchgate.net Other phenolic compounds and antioxidants, such as caffeic acid and ferulic acid, have also demonstrated significant inhibitory effects in model systems. nih.govresearchgate.net In a study on oral solid dosage forms, ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid all showed greater than 80% inhibition of nitrosamine formation when included in the formulation. nih.gov
Table 1: Effect of Various Antioxidants on N-Nitrosamine Formation in In Vitro Models
| Antioxidant | Model System | Observed Effect | Reference |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | Simulated gastric conditions; oral solid dosage forms | Potent inhibitor of N-nitrosation by rapidly reducing the nitrosating agent. | researchgate.netnih.govnih.govnih.gov |
| Alpha-tocopherol (Vitamin E) | In vitro models; oral solid dosage forms | Inhibits N-nitrosamine formation. | researchgate.netnih.gov |
| Caffeic Acid | Oral solid dosage forms | Showed >80% inhibition of nitrosamine formation. | nih.gov |
| Ferulic Acid | Oral solid dosage forms | Showed >80% inhibition of nitrosamine formation. | nih.gov |
Role of Thiocyanates and Organic Acids in Nitrosation
In contrast to antioxidants, certain compounds can promote or catalyze the formation of N-nitrosamines.
Thiocyanates: The thiocyanate ion (SCN⁻) is a well-known catalyst of nitrosation, particularly under acidic conditions. nih.govnih.gov In the acidic environment of the stomach, thiocyanate reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a powerful nitrosating agent that can then react with secondary amines to form nitrosamines more rapidly than nitrous acid alone. nih.gov Studies in Wistar rats have shown that dietary thiocyanate can significantly enhance N-nitrosation in vivo, with stomach thiocyanate content correlating positively with the extent of nitrosamine formation. nih.gov However, research has also indicated a dual role for thiocyanate; while it enhances nitrosation under acidic conditions (around pH 5), it can act as an inhibitor at neutral pH by suppressing salivary peroxidase activity. nih.gov
Organic Acids: Organic acids primarily promote nitrosation by providing the acidic environment necessary for the formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite salts (e.g., sodium nitrite). sci-hub.seresearchgate.net The general reaction is:
NO₂⁻ + H⁺ ⇌ HNO₂
This acid-catalyzed formation of nitrous acid is the rate-limiting step in many nitrosation reactions. In laboratory settings, organic acids such as acetic acid and formic acid are sometimes used as solvents or media for carrying out N-nitrosation, especially for less reactive amines or amides. sci-hub.se The acidic conditions favor the subsequent formation of the highly reactive nitrosating agent dinitrogen trioxide (N₂O₃) from nitrous acid, which readily nitrosates secondary amines. researchgate.net
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₃H₆N₂O₃ |
| Acetic Acid | C₂H₄O₂ |
| Alpha-tocopherol | C₂₉H₅₀O₂ |
| Ascorbic Acid | C₆H₈O₆ |
| Caffeic Acid | C₉H₈O₄ |
| Dinitrogen Tetroxide | N₂O₄ |
| Dinitrogen Trioxide | N₂O₃ |
| Ferulic Acid | C₁₀H₁₀O₄ |
| Formic Acid | CH₂O₂ |
| Nitric Oxide | NO |
| Nitrogen Dioxide | NO₂ |
| Nitrosyl Thiocyanate | ONSCN |
| Nitrous Acid | HNO₂ |
| Peroxynitrite | ONOO⁻ |
| Sarcosine | C₃H₇NO₂ |
| Sodium Ascorbate | C₆H₇NaO₆ |
| Sodium Nitrite | NaNO₂ |
Metabolism and Biotransformation of N Nitrosarcosine in Experimental Systems
Metabolic Activation and Reactive Species Generation
The metabolic activation of N-Nitrosarcosine, like other N-nitrosamines, is initiated by enzymatic hydroxylation, leading to the formation of highly reactive intermediates capable of alkylating DNA. nih.govnih.gov
Cytochrome P450-Mediated Hydroxylation Pathways (e.g., alpha-hydroxylation)
The principal pathway for the metabolic activation of N-nitrosamines is considered to be α-hydroxylation, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.govnih.govchemrxiv.org This process involves the oxidation of a carbon atom adjacent (at the alpha position) to the nitroso group. researchgate.net For this compound (NSAR), α-hydroxylation is a key activation step that initiates a cascade of chemical transformations. nih.gov This enzymatic reaction converts the parent compound into an unstable α-hydroxy nitrosamine (B1359907) intermediate. nih.gov While multiple P450 isoenzymes are known to metabolize nitrosamines, P450IIE1 is notably active in the metabolic activation of compounds like N-nitrosodimethylamine and N-nitrosopyrrolidine. nih.gov The α-hydroxylation of NSAR leads to products that can react with DNA. nih.gov
Formation of Electrophilic Intermediates (e.g., Diazonium Ions, Carbocations)
Following α-hydroxylation, the resulting unstable α-hydroxynitrosamine intermediate undergoes spontaneous decomposition. researchgate.net This decomposition generates electrophilic species, which are the ultimate carcinogenic agents. nih.gov In the case of NSAR, α-hydroxylation can lead to the formation of a methyldiazonium ion. nih.gov This highly reactive species is a potent methylating agent. nih.gov The general mechanism for many nitrosamines involves the decomposition of the α-hydroxy derivative to an aldehyde and a diazohydroxide. researchgate.net The diazohydroxide can then be protonated to form a diazonium ion, which in turn can release a molecule of nitrogen to yield a highly electrophilic carbocation. pjoes.comnih.gov These electrophiles, such as the methyldiazonium ion and subsequent carbocations, can readily react with nucleophilic sites on DNA, forming DNA adducts that are central to the initiation of carcinogenesis. nih.govnih.gov
Table 1: Metabolic Activation of this compound
| Step | Process | Enzyme System | Intermediate(s) | Reactive Species |
|---|---|---|---|---|
| 1 | α-Hydroxylation | Cytochrome P450 | α-hydroxy this compound | - |
| 2 | Decomposition | Spontaneous | Diazohydroxide | Methyldiazonium ion, Carbocations |
Role of Other Enzyme Systems in this compound Biotransformation
The literature on this compound metabolism predominantly focuses on the central role of the cytochrome P450 enzyme system in its bioactivation. nih.govnih.gov CYPs are established as the primary enzymes responsible for the initial α-hydroxylation step, which is considered rate-limiting for many nitrosamines. chemrxiv.orgnih.gov While other enzyme systems are involved in the broader field of xenobiotic metabolism, including conjugation reactions (Phase II metabolism), the activation of NSAR to its ultimate carcinogenic form is consistently attributed to CYP-mediated oxidation in the available research. pjoes.comnih.gov
Deactivation and Detoxification Pathways (in non-human models)
Alongside activation pathways, biological systems possess detoxification mechanisms to neutralize and excrete harmful compounds. For nitrosamines, these include conjugation and direct excretion.
Conjugation Reactions
Detoxification of xenobiotics often involves conjugation reactions, where metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. pjoes.com In the context of nitrosamine metabolism, some metabolites that retain their nitroso group can be conjugated with glucuronic acid, sulfuric acid, or glycine (B1666218) before being excreted in the urine. pjoes.com The synthesis of glucuronides is a common pathway, catalyzed by glucuronyl transferase, which is located in the endoplasmic reticulum. pjoes.com While this is a general pathway for nitrosamines, specific studies detailing the conjugation of this compound metabolites are less prominent in the reviewed literature.
Comparative Metabolism of this compound with other N-Nitroso Compounds (e.g., NDMA, NNN)
The metabolic fate of N-nitrosamines is a critical determinant of their biological activity. All N-nitroso compounds require metabolic activation to exert their carcinogenic properties, a process typically initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. dfg.dedntb.gov.ua This enzymatic reaction generates unstable α-hydroxy nitrosamines that decompose to form highly reactive electrophiles, which can then alkylate DNA, initiating the carcinogenic process. dfg.denih.govnih.gov However, the extent and primary pathways of metabolism can vary significantly among different N-nitroso compounds, such as this compound (NSAR), N-Nitrosodimethylamine (NDMA), and N'-Nitrosonornicotine (NNN).
This compound (NSAR) is notable for being poorly metabolized in rats. nih.gov Studies have shown that a substantial portion, approximately 88%, of an administered dose of NSAR is excreted unchanged in the urine. nih.gov This suggests that the primary metabolic pathway, α-hydroxylation, is inefficient for this compound in rats. The metabolism that does occur leads to the formation of carboxymethylating and methylating intermediates. nih.gov
In stark contrast, N-Nitrosodimethylamine (NDMA) is extensively metabolized in animal models. nih.gov In human liver microsomes, the bioactivation of NDMA is primarily catalyzed by the enzyme P450 2E1. nih.gov The main metabolic pathway is the oxidation of one of the methyl groups (α-methyl hydroxylation). nih.gov In vitro experiments with doubly [¹⁵N]-labeled NDMA indicated that approximately 33–67% of its metabolism in rat liver S-9 fractions proceeds via α-hydroxylation, a figure that rises to about 66% in vivo. acs.org This efficient metabolic activation underscores why NDMA is considered a potent liver carcinogen in multiple animal species. nih.gov
The tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), also undergoes metabolic activation via α-carbon hydroxylation. nih.gov This process, studied in cultured human and animal tissues, leads to the formation of reactive alkyldiazohydroxides that can damage DNA. nih.gov However, the efficiency of this activation can vary between tissues and species. nih.gov
The table below summarizes the key metabolic differences between these compounds.
| Compound | Primary Metabolic Pathway | Extent of Metabolism | Key Enzymes | Primary Metabolites/Intermediates | Reference |
|---|---|---|---|---|---|
| This compound (NSAR) | α-hydroxylation (inefficient) | Low (approx. 88% excreted unchanged in rats) | Cytochrome P450 (implied) | Carboxymethylating intermediates | nih.gov |
| N-Nitrosodimethylamine (NDMA) | α-methyl hydroxylation | High | P450 2E1 (human liver) | Methyldiazonium ion | nih.govacs.org |
| N'-Nitrosonornicotine (NNN) | α-carbon hydroxylation | Variable depending on tissue/species | Cytochrome P450 | Alkyldiazohydroxides | nih.gov |
Species-Specific Metabolic Differences in Animal Models
The metabolism of N-nitroso compounds exhibits marked species-specific differences, which can significantly influence their toxicological profiles and target organ specificity. nih.govresearchgate.net These differences are often attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s, sulfotransferases, and glucuronyl transferases, among different animal models. nih.govbioivt.com
A classic example of species-specific metabolism is seen in the comparison of rats and Syrian golden hamsters. While rats and hamsters may metabolize certain nitrosamines to the same products, the extent of metabolism and the ratios of these metabolites can differ significantly. nih.gov For instance, in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), hamsters exhibit a much higher rate of sulfation and are more efficient at reducing it to N-nitrosobis(2-hydroxypropyl)amine (BHP) compared to rats. nih.gov Conversely, rats excrete more unchanged HPOP and its glucuronic acid conjugate. nih.gov This is linked to hamster liver cytosol having approximately 10-fold higher sulfotransferase activity for HPOP, while rat liver has three times greater glucuronyl transferase activity for the same compound. nih.gov
These enzymatic differences have profound implications for carcinogenicity. For many N-nitroso compounds, the esophagus is a primary target for tumor induction in rats, whereas it is rarely affected in hamsters. nih.gov The hamster pancreas, however, is particularly susceptible to tumors induced by β-oxidized derivatives of nitrosodipropylamine like N-nitrosobis(2-oxopropyl)amine (BOP), while the rat pancreas is resistant. researchgate.net
Even with a compound as extensively studied as NDMA, species-specific differences in DNA adduct profiles are observed. In NDMA-exposed Syrian golden hamsters, O⁶-methylguanine was found to be the most persistent DNA adduct in the liver, while N⁷-methylguanine was rapidly excised. mdpi.com This differs from the adduct repair kinetics observed in other species.
The table below illustrates some of these species-specific metabolic differences for various N-nitroso compounds.
| Compound | Animal Model | Key Metabolic Difference | Reference |
|---|---|---|---|
| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Hamster | More rapid sulfation and reduction to BHP. | nih.gov |
| Rat | Higher excretion of unchanged HPOP and its glucuronide conjugate. | nih.gov | |
| General N-Nitroso Compounds | Rat | Esophagus is a common site for tumor induction. | nih.gov |
| Hamster | Esophagus is rarely a site for tumor induction. Pancreas is susceptible to certain compounds. | nih.gov | |
| N-Nitrosodimethylamine (NDMA) | Syrian Golden Hamster | O⁶-methylguanine is the most persistent DNA adduct in the liver. | mdpi.com |
| Rat | Different DNA adduct persistence and repair kinetics compared to hamsters. | dntb.gov.ua |
Influence of Structural Variations on Metabolic Fate
Small variations in the chemical structure of N-nitroso compounds can lead to significant differences in their metabolic fate, reactivity, and resulting biological activity. nih.gov The structure of the substituent groups attached to the amine nitrogen influences steric access to the α-carbon, the primary site of metabolic activation, and can introduce alternative metabolic pathways. dfg.denih.gov
The fundamental mechanism of activation for simple dialkylnitrosamines like NDMA and N-nitrosodiethylamine (NDEA) depends on the presence of a hydrogen atom on the α-carbon, which allows for CYP-mediated hydroxylation. nih.gov The efficiency of this process is affected by the size and nature of the alkyl groups. For instance, larger substituents can sterically hinder the approach of metabolizing enzymes. nih.gov If the alkyl groups on either side of the nitroso function are different, as in N-nitrosomethylethylamine (NMEA), metabolism can occur at either α-carbon, potentially leading to two different DNA alkylating agents (methylating and ethylating). nih.gov The ratio of these adducts can influence organ specificity. mdpi.com
The introduction of functional groups or isotopic substitution can dramatically alter metabolism.
Deuterium (B1214612) Substitution: Replacing hydrogen with deuterium on the α-carbon can slow down the rate of metabolic oxidation due to the kinetic isotope effect. In the case of NMEA, deuteration of the methyl group (NMEA-d₃) resulted in a significant increase in DNA methylation in the esophagus of rats, which correlates with increased esophageal carcinogenicity. mdpi.com This shift is attributed to an increased rate of α-hydroxylation of the non-deuterated ethyl group. mdpi.com
Functional Groups: The presence of labile functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups provides sites for conjugation reactions (e.g., glucuronidation, sulfation) or further oxidation. The metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a prime example. Its principal urinary metabolite in rats is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate bladder carcinogen derived from both BBN and N,N-dibutylnitrosamine (DBN). nih.gov
Geometric Isomerism: Even the spatial arrangement of atoms can affect metabolism. For N-nitroso-N-methyl-N-(2-oxopropyl)amine, which exists as E and Z isomers, studies with isolated rat hepatocytes showed that the E isomer was preferentially metabolized, while the Z isomer was not. researchgate.net
These structural influences highlight the complexity of predicting the metabolic fate of N-nitrosamines, where minor chemical modifications can result in substantially different biological outcomes. nih.gov
Mechanisms of Molecular and Cellular Interaction of N Nitrosarcosine
Interaction with Cellular Macromolecules
Modulation of Gene Expression and Epigenetic Alterations
Research specifically detailing the modulation of gene expression or epigenetic alterations by N-Nitrosarcosine is limited in the provided scientific literature. While general nitrosamines and related compounds have been investigated for their genotoxic and carcinogenic potential, which often involves alterations in gene expression and epigenetic landscapes frontiersin.orgnih.govresearchgate.netmedsci.org, direct evidence for this compound's specific mechanisms in these areas is not extensively documented in the retrieved sources. Studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), suggest that reactive oxygen species (ROS) formation plays a role in deregulating gene expression patterns relevant to chemical carcinogenesis nih.gov. Furthermore, nitric oxide (NO), a related molecule, has been shown to influence gene expression and epigenetic modifications, including histone acetylation and methylation nih.govnih.gov. However, these findings are not directly attributable to this compound without further specific research.
Table 4.2.3.1: Gene Expression and Epigenetic Alterations Associated with this compound
| Gene/Pathway Affected | Observed Change | Specific Mechanism | Cell Type/Model | Reference |
| (No specific data found for this compound) |
Cellular Responses and Signaling Pathways
The following subsections detail the known effects of this compound on various cellular responses and signaling pathways, based on available scientific data.
Induction of Apoptosis and Necrosis in Cell Culture Models
Direct studies investigating the induction of apoptosis or necrosis by this compound in cell culture models are not prominently featured in the provided search results. While other N-nitrosamines, such as N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA), have been shown to induce apoptosis and reactive oxygen species (ROS) production in human leukemia cells (HL-60) nih.gov, and nitric oxide (NO) can induce either necrotic or apoptotic cell death depending on concentration and cell type nih.govnih.govnih.gov, specific data for this compound is lacking. General information indicates that N-nitroso compounds (NOCs) are considered potentially carcinogenic researchgate.net, and some nitrosamines are known to cause DNA damage and cell death nih.gov. However, the specific mechanisms by which this compound might trigger apoptosis or necrosis remain to be elucidated.
Table 4.3.1.1: Apoptosis and Necrosis Induction by this compound in Cell Culture
| Cell Line | Treatment | Observed Effect (Apoptosis/Necrosis) | Concentration/Time | Key Markers | Reference |
| (No specific data found for this compound) |
Effects on Cell Proliferation and Differentiation
Information regarding the specific effects of this compound on cell proliferation and differentiation is not detailed in the retrieved scientific literature. General research indicates that disruptions in cell communication systems can lead to imbalances in cell proliferation and differentiation, contributing to tumor processes frontiersin.org. Nitric oxide (NO) has been described as a modulator of cell proliferation and differentiation, with effects varying by cell type and concentration nih.gov. Similarly, other nitrosamines and related compounds have been implicated in affecting cell proliferation and angiogenesis researchgate.netnih.gov. However, specific studies detailing this compound's impact on these cellular processes are not available in the provided snippets.
Table 4.3.2.1: Effects of this compound on Cell Proliferation and Differentiation
| Cell Type/Model | Measured Parameter | Observed Effect | Concentration/Time | Signaling Pathways Involved | Reference |
| (No specific data found for this compound) |
Mitochondrial Dysfunction and Energy Metabolism Perturbations
The impact of this compound on mitochondrial function and energy metabolism has not been specifically detailed in the provided search results. Studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have demonstrated dose-dependent impairments in ATP production and mitochondrial function in cultured neurons nih.gov. Nitrosamines, in general, can increase oxidative stress, which is closely linked to mitochondrial dysfunction nih.govbiospective.commdpi.comnih.gov. Nitric oxide (NO) can also influence mitochondrial respiration and ATP depletion, contributing to cell death nih.gov. Mitochondrial dysfunction is characterized by various mechanisms, including impaired ATP production, increased reactive oxygen species (ROS) generation, and disruptions in cellular energy metabolism biospective.commdpi.comnih.gov. However, direct research linking this compound to these specific perturbations is not available in the current literature review.
Table 4.3.3.1: Mitochondrial Dysfunction and Energy Metabolism Perturbations by this compound
| Cellular Component/Metabolic Pathway | Measured Parameter | Observed Change | Concentration/Time | Associated Mechanisms | Reference |
| (No specific data found for this compound) |
Compound List:
this compound (NSAR)
N-nitrosopiperidine (NPIP)
N-nitrosodibutylamine (NDBA)
Nitric Oxide (NO)
N-nitrosodiethylamine (NDEA)
N-nitrosodimethylamine (NDMA)
N-nitrosomethylethylamine (NMEA)
N-methyl-N-nitrosourea (MNU)
N-nitrosopyrrolidine
N-nitrosoproline (NPRO)
NNK (N'-nitroso-N-methyl-4-(3-pyridyl)-1-butanone)
N-nitroso compounds (NOCs)
Analytical Methodologies for N Nitrosarcosine Quantification and Identification
Chromatographic Separation Techniques
Chromatography plays a pivotal role in isolating N-Nitrosarcosine from complex sample matrices, enabling subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a traditional method for the analysis of N-nitrosamines, including this compound nih.govpmda.go.jp. While GC-MS offers increased sensitivity and selectivity pmda.go.jp, this compound, being a polar and relatively non-volatile compound, often requires derivatization prior to GC analysis to enhance its volatility and improve its chromatographic behavior researchgate.netnih.govsigmaaldrich.com. Common derivatization agents include pentafluorobenzyl bromide (PFBBr) and p-toluenesulfonyl chloride researchgate.netnih.govnih.gov. The use of a Thermal Energy Analyzer (TEA) as a detector for GC analysis of N-nitrosamines is also well-established, offering high sensitivity for the N-nitroso group pmda.go.jpcoresta.org. However, limitations of GC-MS include potential thermal degradation of the analyte and challenges in analyzing non-volatile nitrosamines pmda.go.jp.
Table 1: GC-MS Analytical Approaches for this compound
| Technique | Detector | Derivatization Agent | Key Findings / Notes | References |
| GC-MS | TEA | Not specified (traditional) | Traditional method for N-nitrosamines, highly sensitive for the N-nitroso group pmda.go.jpcoresta.org. | pmda.go.jpcoresta.org |
| GC-MS | MS | PFBBr, p-toluenesulfonyl chloride | PFBBr is a common derivatization agent for N-nitrosamines nih.govnih.gov. Derivatization enhances volatility and chromatographic performance researchgate.netnih.govsigmaaldrich.com. Offers increased sensitivity and selectivity pmda.go.jp. Susceptible to thermal degradation and limitations with non-volatile compounds pmda.go.jp. | nih.govpmda.go.jpresearchgate.netnih.govsigmaaldrich.comnih.gov |
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound nih.govscirp.orgeuropa.eu. While UV detection can be employed, the N-NO chromophore exhibits low molar absorptivity, resulting in limited sensitivity and detectability pmda.go.jp. To overcome this, methods often incorporate post-column photolysis and subsequent colorimetric detection using reagents like the Griess reagent to enhance sensitivity and specificity scirp.orgnih.gov. Mass Spectrometry (MS) detection, particularly tandem mass spectrometry (LC-MS/MS), is preferred for its superior sensitivity and selectivity, often obviating the need for derivatization ijpsjournal.compsu.edulcms.czresearchgate.netsigmaaldrich.comchromatographyonline.comnih.gov.
Table 2: HPLC Analytical Approaches for this compound
| Technique | Column Type | Mobile Phase / Additives | Detection Mode | Key Findings / Notes | References |
| HPLC | C18 | Methanol-water-acetonitrile + ion-pairing agent (e.g., cetyltrimethylammonium chloride) | ESI-MS | Used for N-nitrososarcosine and related N-nitrosoamino acids nih.gov. Ion-pairing agents improve retention of polar compounds nih.gov. | scirp.orgnih.gov |
| HPLC | Obelisc N (HILIC mixed-mode) | Ammonium formate | UV, MS compatible | Retains NSAR via hydrophilic and anion-exchange interactions sielc.comsielc.comuvison.com. Capable of separating syn and anti conformers by pH adjustment sielc.com. Suitable for highly polar compounds sielc.comsielc.comglsciencesinc.com. | sielc.comsielc.comuvison.com |
| HPLC | Various (e.g., C18) | Varied | UV | Requires post-column photolysis/derivatization for enhanced sensitivity scirp.orgnih.gov. Direct UV detection has low sensitivity for the N-NO group pmda.go.jp. | pmda.go.jpscirp.orgnih.gov |
HILIC is particularly advantageous for the analysis of polar compounds like this compound coresta.orgsielc.comsielc.comglsciencesinc.com. A notable application involves the use of mixed-mode HILIC columns, such as the Obelisc N column, which employs both hydrophilic interaction and anion-exchange mechanisms for retention sielc.comsielc.comuvison.com. This approach allows for the separation of this compound's syn and anti conformers by manipulating the mobile phase pH sielc.com. HILIC offers a distinct selectivity profile compared to traditional reversed-phase chromatography for polar analytes glsciencesinc.com.
Reversed-Phase (RP) HPLC, often employing C18 stationary phases, is a common technique for this compound scirp.orgnih.gov. To improve the retention of polar N-nitrosamines, ion-pairing agents, such as cetyltrimethylammonium chloride, are frequently used in conjunction with RP-HPLC nih.gov. Ion-exchange chromatography (IEX) can also be applied for the separation of charged molecules mabion.eushimadzu.nlksu.edu.sa. Given that this compound is slightly acidic sielc.com, it can interact with ion-exchange matrices. Mixed-mode columns, as mentioned, effectively combine HILIC and ion-exchange functionalities sielc.comsielc.comuvison.com.
Thin Layer Chromatography (TLC) offers a convenient and cost-effective method for the screening and monitoring of this compound formation in samples nih.gov. While less quantitative than other chromatographic techniques, its simplicity makes it valuable for initial assessments and process monitoring nih.gov.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
Spectrometric and Hyphenated Techniques
Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, provide the highest levels of sensitivity and specificity required for this compound analysis.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone in modern this compound analysis coresta.orgpsu.edulcms.czresearchgate.netchromatographyonline.com. This approach, often utilizing negative electrospray ionization (ESI) mode, allows for sensitive and selective detection of this compound, frequently without the need for derivatization coresta.orgpsu.edu. Methods employing HILIC columns in conjunction with LC-MS/MS have demonstrated robust performance, with reported limits of quantification (LOQ) as low as 14 ng/g coresta.org. For instance, a validated LC-MS/MS method using a HILIC column and NSAR-D3 as an internal standard achieved an LOQ of 91.0 ng/g and good linearity (R² ≥ 0.999) psu.edu. High-Resolution Accurate-Mass Mass Spectrometry (LC-HRMS) is also employed, offering precise mass measurements for confident identification and quantification, with reported LODs as low as 0.4 ng/L in water matrices lcms.czchromatographyonline.com.
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to characterize this compound, specifically for assigning its syn and anti conformers and determining their respective ratios, which can influence MS responses coresta.org.
Table 3: Hyphenated Techniques for this compound Analysis
| Technique | Detector | Key Findings / Notes | Validation Data (if specified for this compound) | References |
| LC-MS/MS | Triple Quadrupole MS (negative ionization) | Utilizes HILIC mode (Liquid Separation Cell Tech. Column) coresta.org. Sample preparation involves extraction with 2% formic acid and SPE clean-up coresta.org. NSAR-D3 is used as an internal standard for quantification coresta.org. Capable of separating syn/anti conformers coresta.org. Offers high sensitivity and selectivity, often without derivatization psu.edu. | LOQ: 14 ng/g (CRP2), 28 ng/g (CRP3) coresta.org. Linearity: R² ≥ 0.999 psu.edu. Recovery: 17% (CRP2), 9% (CRP3) coresta.org. | coresta.orgpsu.educhromatographyonline.com |
| LC-HRMS | Orbitrap MS | Employs UHPLC with a C18 column lcms.cz. Mobile phases typically include water/methanol (B129727) with formic acid lcms.cz. | Linearity: R² > 0.999 lcms.cz. LOD: 0.4-12 ng/L (in water) lcms.cz. Recovery: 68-83% (in water) lcms.cz. | lcms.czchromatographyonline.com |
| GC-TEA | TEA | A traditional detector for N-nitrosamines, providing high sensitivity pmda.go.jpcoresta.org. | Not specified for this compound. | pmda.go.jpcoresta.org |
| LC-UV | UV | Generally requires post-column photolysis and derivatization for adequate sensitivity due to the low molar absorptivity of the N-NO group pmda.go.jpscirp.orgnih.gov. | Not specified for this compound. | pmda.go.jpscirp.orgnih.gov |
| NMR | N/A | Used for structural elucidation, specifically for assigning syn/anti conformers and determining their ratios coresta.org. | Not applicable for quantification. | coresta.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Development
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of this compound, offering high sensitivity and specificity. Both tandem mass spectrometry (LC-MS/MS) and high-resolution accurate-mass (LC-HRMS) mass spectrometry are employed for its quantification and identification.
Optimization of Mobile Phases and Ionization Conditions
The polar nature of this compound presents challenges for chromatographic separation and ionization. Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed, often using columns like the Obelisc N, which utilizes a mixed-mode approach combining hydrophilic and anion-exchange interactions for retention coresta.orgsielc.com. Mobile phases typically consist of aqueous buffers with organic modifiers such as methanol or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency coresta.orgmdpi.comrjptonline.orgnih.govlcms.czjfda-online.comdocuchem.com.
For ionization, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are utilized. While ESI is suitable for many polar compounds, APCI is often preferred for smaller, more volatile nitrosamines due to potentially lower background interference shimadzu.complasmion.com. However, studies have shown that ESI can also be effective for nitrosamine (B1359907) determination, with optimization of source parameters like temperature, gas flow rates, and voltages being critical for maximizing sensitivity nih.govjfda-online.comnih.govresearchgate.net. The choice between ESI and APCI can depend on the specific nitrosamines being analyzed and the matrix shimadzu.complasmion.com.
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
To achieve highly accurate quantification, Isotope Dilution Mass Spectrometry (IDMS) is frequently employed psu.edursc.orgrsc.orgnih.gov. This technique involves using an isotopically labeled analog of this compound (e.g., this compound-D3) as an internal standard coresta.orgpsu.edu. The labeled standard behaves identically to the native analyte during sample preparation and instrumental analysis, compensating for variations in recovery and matrix effects, thereby significantly enhancing the accuracy and precision of the results psu.edursc.orgnih.gov.
Thermal Energy Analysis (TEA) for N-Nitroso Specific Detection
Thermal Energy Analysis (TEA) is a highly specific detector for N-nitroso compounds, including this compound cdc.govusp.orgmanufacturingchemist.compharmtech.comnih.govellutia.comfilab.frselectscience.net. TEA operates by selectively cleaving the N-NO bond through pyrolysis, liberating nitric oxide (NO) which then reacts with ozone to produce a chemiluminescent signal usp.orgmanufacturingchemist.compharmtech.com. This mechanism confers exceptional selectivity for nitrosamines, minimizing interference from other compounds cdc.govusp.orgmanufacturingchemist.compharmtech.com. TEA can be coupled with Gas Chromatography (GC-TEA) or, with appropriate interfaces, with Liquid Chromatography (LC-TEA) manufacturingchemist.compharmtech.com. While TEA is specific for the nitroso functional group, it does not inherently differentiate between individual nitrosamines without prior chromatographic separation usp.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for the structural elucidation and confirmation of this compound uni-muenchen.denih.govnih.govmdpi.comresearchgate.net. NMR provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. For this compound, NMR studies have been instrumental in identifying and characterizing its syn and anti conformers, which arise due to restricted rotation around the N-N bond coresta.orgmdpi.com. These conformers can exhibit different chromatographic retention times and ionization efficiencies in MS, making their identification important for comprehensive analysis coresta.orgmdpi.com. NMR data, such as chemical shifts for ¹H and ¹³C nuclei, are essential for verifying the identity and purity of synthesized or isolated NSAR uni-muenchen.demdpi.com.
Vibrational Spectroscopy (IR, Raman) for Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information for the characterization of this compound by identifying specific functional groups and molecular vibrations uni-muenchen.denih.govpw.edu.plresearchgate.net. IR spectroscopy typically reveals characteristic absorption bands related to N=O stretching and N-N stretching vibrations, which are indicative of the nitroso group and the N-N bond within the molecule uni-muenchen.depw.edu.pl. Raman spectroscopy can offer similar structural insights. These techniques are useful for confirming the presence of the nitroso functionality and for general sample characterization, especially when coupled with other analytical methods uni-muenchen.denih.govpw.edu.pl.
Sample Preparation and Enrichment Strategies
Effective sample preparation is critical for the successful analysis of this compound, particularly given its often low concentrations in complex matrices like food, tobacco, and pharmaceuticals coresta.orglcms.czpsu.edursc.orgnih.govsciex.comthermofisher.comchrom-china.com. Common strategies include:
Extraction: Aqueous extraction with dilute acids, such as 2% formic acid, is frequently used to extract polar compounds like this compound from solid matrices coresta.orgpsu.edu. Other methods may involve liquid-liquid extraction with organic solvents like dichloromethane (B109758) thermofisher.comedqm.eu.
Clean-up: Solid-supported liquid-liquid extraction (SSLLE) or Solid Phase Extraction (SPE) are employed to remove interfering matrix components and concentrate the analyte coresta.orglcms.czpsu.edunih.gov. For example, using a HILIC column for clean-up can be effective for polar compounds coresta.org.
Derivatization (Less Common for LC-MS): While historically GC-TEA methods often involved derivatization steps, modern LC-MS/MS methods generally aim to analyze this compound directly without derivatization, simplifying the workflow psu.edusciex.com.
Enrichment: Techniques like SPE or HILIC can also serve as enrichment steps, increasing the concentration of NSAR before instrumental analysis, thereby improving detection limits coresta.orglcms.cznih.gov.
The choice of sample preparation method depends heavily on the matrix and the specific analytical technique being used, aiming to maximize analyte recovery while minimizing co-extraction of interfering substances.
Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-Phase Extraction (SPE) is a widely adopted technique for the sample preparation of nitrosamines, including this compound, due to its ability to purify, fractionate, and concentrate analytes while minimizing solvent consumption chromatographyonline.comsigmaaldrich.com. Various SPE sorbent materials have been employed. Activated carbon SPE cartridges are effective for polar analytes like nitrosamines, offering a high surface area suitable for their extraction from water phenomenex.comspectroscopyonline.comthermofisher.com. For instance, EPA Method 521 utilizes coconut charcoal SPE cartridges for nitrosamines in drinking water, eluting the analytes with methylene (B1212753) chloride spectroscopyonline.comthermofisher.com. In pharmaceutical analysis, cartridges such as Strata X-C have demonstrated effectiveness for the simultaneous analysis of multiple nitrosamines nih.gov. Tandem SPE configurations, combining different sorbent types like Oasis HLB and Coconut charcoal, have also been developed for comprehensive nitrosamine extraction from drinking water, achieving high recovery rates google.com.
Supported Liquid-Liquid (SL-L) extraction has been specifically applied to this compound analysis in tobacco and smokeless tobacco products, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers a simpler extraction and cleanup procedure compared to older methods, notably without requiring derivatization psu.edursc.org.
Solid-Phase Microextraction (SPME) represents another microextraction technique used for nitrosamine analysis. SPME is a solvent-free method that employs coated fibers to extract and concentrate analytes from samples before analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com. It combines sampling, isolation, and enrichment into a single step, making it efficient for various matrices, including water sigmaaldrich.comnih.gov.
Derivatization Techniques for Enhanced Detectability
While advanced detection methods have reduced the reliance on derivatization, it remains a valuable strategy for enhancing the detectability of certain nitrosamines. Derivatization can improve chromatographic behavior and increase mass response, thereby lowering instrumental detection limits researchgate.net. For example, nitrosamines can undergo denitrosation followed by sulfonylation with p-toluenesulfonyl chloride for analysis by GC-Mass Spectrometry (GC-MS), leading to approximately a 20-fold decrease in instrumental detection limits compared to non-derivatized samples researchgate.net. Another approach involves using pentafluorobenzyl bromide (PFBBr) for derivatization in GC-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) to analyze compounds like N-nitrosoproline (NPRO) nih.gov.
However, modern analytical techniques, such as LC-MS/MS, have enabled the direct analysis of this compound without the need for derivatization, simplifying the process and potentially improving accuracy and robustness psu.edursc.org.
Method Validation and Performance Characteristics in Research Applications
The validation of analytical methods is critical to ensure reliable and accurate results, especially when dealing with trace-level analytes like this compound, which are often subject to stringent regulatory limits nih.gov. Key performance characteristics include sensitivity, selectivity, accuracy, precision, and linearity.
Sensitivity, Selectivity, and Limit of Detection Studies
High sensitivity and selectivity are paramount for N-nitrosamine analysis due to their low acceptable intake limits and potential for interference from matrix components nih.gov. Selectivity is typically achieved through advanced detection techniques like tandem mass spectrometry (MS/MS) psu.eduresolvemass.ca.
Specific performance data for this compound and related nitrosamines highlight the capabilities of various methods:
An LC-MS/MS method developed for this compound reported a Limit of Detection (LOD) of 27.3 ng/g and a Limit of Quantification (LOQ) of 91.0 ng/g psu.edursc.org.
For general nitrosamine impurities in pharmaceutical substances, an HPLC-MS/MS method achieved an LOD of 0.2 ng/mL nih.gov.
GC-MS analysis of N-Nitroso-N-methylurea (NMU) demonstrated sensitivities of 0.03 ppb, while HPLC-Thermal Energy Analyzer (TEA) methods reported 0.5 ppb researchgate.net.
GC-MS analysis of derivatized nitrosamines can yield instrumental detection limits in the range of 0.016 to 0.053 ng researchgate.net.
EPA Method 521, employing GC-MS/MS, is designed for sensitive nitrosamine analysis, with established limits such as 7 ng/L for N-nitrosodimethylamine (NDMA) spectroscopyonline.com.
Linearity, a measure of the method's ability to obtain results directly proportional to the analyte concentration, is also a critical parameter. For NSAR, an LC-MS/MS method demonstrated excellent linearity with a correlation coefficient (R²) of ≥ 0.999 over a concentration range of 3–2000 ng/mL psu.edursc.org. Other validated methods for nitrosamines have also reported excellent linearity across wide analytical ranges nih.govnih.gov.
Table 1: Performance Characteristics of Analytical Methods for this compound and Related Nitrosamines
| Method/Technique | Analyte Focus | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Accuracy (% Recovery/RE) | Precision (%RSD) | Matrix Examples | References |
| LC-MS/MS | N-Nitrososarcosine (NSAR) | 27.3 ng/g | 91.0 ng/g | ≥ 0.999 | Not specified | 7.94% (n=100) | Tobacco, Smokeless Tobacco | psu.edursc.org |
| HPLC-MS/MS (APCI) | Nitrosamine Impurities | 0.2 ng/mL | Not specified | Not specified | 80-120% | ≤ 10% | Pharmaceuticals | nih.gov |
| GC-MS/MS (EPA 521) | Nitrosamines (e.g., NDMA) | 7 ng/L (for NDMA) | Not specified | Not specified | Not specified | Not specified | Drinking Water | spectroscopyonline.com |
| GC-MS | NMU | 0.03 ppb | Not specified | Not specified | Not specified | Not specified | Cured Meats | researchgate.net |
| HPLC-TEA | NMU | 0.5 ppb | Not specified | Not specified | Not specified | Not specified | Cured Meats | researchgate.net |
| GC-MS (derivatized) | Nitrosamines (general) | 0.016–0.053 ng (instrumental) | Not specified | Not specified | Not specified | Not specified | Various | researchgate.net |
| LC-HRMS | 13 Nitrosamines | ≤ 30% of AI limits | ≤ 30% of AI limits | Excellent | Excellent | Excellent | Pharmaceuticals | nih.gov |
Accuracy, Precision, and Recovery Assessments
Accuracy, precision, and recovery are fundamental parameters in method validation. Accuracy quantifies how close the measured value is to the true value, often expressed as percent recovery or percent relative error europa.euaustinpublishinggroup.com. For nitrosamine analysis, acceptable recovery ranges are typically between 80% and 120% nih.gov, with validation studies aiming for mean accuracy within ±15.0% of the nominal value austinpublishinggroup.com.
Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eu. It is commonly assessed through repeatability (intra-assay precision) and intermediate precision, with results typically reported as relative standard deviation (RSD) or coefficient of variation (CV) europa.euaustinpublishinggroup.com. For NSAR analysis using LC-MS/MS, a good precision was demonstrated with an RSD of 7.94% for specific samples psu.edursc.org. Generally, CV values should not exceed 15% for quality control samples, except for the lower limit of quantification (LLOQ), where up to 20% is acceptable austinpublishinggroup.com. Method validation studies have consistently shown excellent precision for various nitrosamine analytical methods nih.govnih.gov.
Recovery is a measure of the efficiency of the extraction and analysis process, calculated as the ratio of the amount of analyte recovered to the amount initially present or spiked into the sample nih.govaustinpublishinggroup.com. Validation protocols assess recovery by comparing the detector response from an amount of analyte added to and extracted from a sample matrix against the response obtained from the pure standard austinpublishinggroup.com.
Table 2: SPE/SPME Techniques for Nitrosamine Analysis
| Technique | Sorbent/Material | Matrix | Detection Method | Key Features/Advantages | References |
| SPE | Activated Carbon | Water, Drinking Water | GC-MS/MS | Efficient for polar analytes, high surface area | phenomenex.comspectroscopyonline.comthermofisher.com |
| SPE | Strata X-C | Pharmaceuticals | LC-HRMS | Simultaneous analysis of multiple nitrosamines | nih.gov |
| SPE | Oasis HLB, Coconut Charcoal (in series) | Drinking Water | GC-MS/MS | Tandem extraction for various polarities, high recovery | google.com |
| SL-L Extraction | Supported Liquid-Liquid Cartridge | Tobacco, Smokeless Tobacco | LC-MS/MS | Simpler cleanup, no derivatization needed for NSAR | psu.edursc.org |
| SPME | Coated Fibers | Water, various | GC/HPLC | Solvent-free, combines sampling/isolation/enrichment | sigmaaldrich.comnih.gov |
Environmental Fate and Distribution of N Nitrosarcosine
Occurrence and Detection in Environmental Compartments
The presence and detection of N-Nitrosarcosine in different environmental matrices are influenced by its formation pathways and environmental conditions. While direct quantitative data on its widespread occurrence in all environmental compartments is limited within the reviewed search results, certain aspects of its presence and potential formation have been noted.
Atmospheric PresenceEvidence suggests that this compound can potentially form within the atmospheric aqueous phase, specifically in fog and cloud waterresearchgate.netgassnova.no. This formation implies a possible presence of this compound in atmospheric aerosols or water droplets. However, direct measurements or specific detection data for this compound in ambient air are not detailed in the reviewed literature.
Occurrence and Detection Summary
| Environmental Compartment | Reported Occurrence/Formation | Detection Data (as per search results) | Potential Sources/Formation Pathways |
| Aquatic Systems | Potential formation in atmospheric aqueous phase (fog, clouds) | Limited direct detection data in drinking water, groundwater, or surface water. General mention of nitrosamines in surface water researchgate.net. | Formation in atmospheric aqueous phase researchgate.netgassnova.no. |
| Soil and Sediment Matrices | Not specified | No direct detection data found. | Not specified. |
| Atmospheric Presence | Potential formation in atmospheric aqueous phase | May be present in fog/cloud water researchgate.netgassnova.no. Specific measurements in air not detailed. | Formation in atmospheric aqueous phase researchgate.netgassnova.no. |
Degradation and Transformation Processes in the Environment
The stability and transformation of this compound in the environment are influenced by various physical and chemical processes.
Biodegradation and Microbial ActivityInformation regarding the biodegradation of this compound by microbial activity is not available in the reviewed search results. Therefore, the role of microorganisms in the environmental breakdown or transformation of this compound cannot be assessed based on the current data.
Degradation and Transformation Summary
| Process | Environmental Medium | Key Factors Influencing Process | Specific Pathways/Rates (as per search results) |
| Photolysis/UV Degradation | Water | pH, Temperature | Transformed via photochemical reaction amazonaws.com. |
| Biodegradation | Various | Microbial activity | No information found. |
Compound List:
this compound
Hydrolysis and Chemical Stability under Environmental Conditions
This compound exhibits limited stability in aqueous environments, particularly under varying pH and temperature conditions evitachem.com. The free acid form of this compound is known to be unstable in aqueous solution, with observed concentration decreases exceeding 10% within a 24-hour period nih.gov. Furthermore, it is sensitive to light, especially ultraviolet (UV) radiation, which can contribute to its degradation nih.gov.
Hydrolysis is considered a significant environmental fate process for this compound due to the presence of functional groups susceptible to hydrolysis under typical environmental pH ranges of 5 to 9 nih.gov. The compound's stability is markedly influenced by pH and temperature evitachem.com. Data from studies conducted at 100°C in phosphate (B84403) buffers illustrate a clear dependence of this compound's half-life on pH:
| pH | Half-life (days) |
| 2.2 | 0.3 |
| 4.0 | 1.7 |
| 5.5 | 18 |
| 7.0 | 25 |
| 8.5 | 67 |
| 11.0 | 120 |
| 12.2 | 120 |
Table 1: Half-lives of this compound at 100°C in Phosphate Buffers at various pH values nih.gov.
At elevated temperatures, specifically between 180°C and 190°C, this compound can undergo partial decarboxylation, yielding N-nitrosodimethylamine nih.gov. Additionally, strong oxidizing agents, such as peracids, can oxidize it to the corresponding nitramine nih.gov.
Mobility and Transport in Environmental Systems
The mobility and transport of this compound in environmental systems are primarily dictated by its chemical properties, including its solubility, adsorption characteristics, and potential for volatilization and bioconcentration.
Soil Adsorption and Leaching Potential
This compound is predicted to exhibit very high mobility in soil environments nih.gov. This prediction is largely based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 3 nih.gov. A low Koc value indicates a limited tendency for the compound to adsorb to soil particles, particularly organic matter and clay.
The estimated pKa of this compound is 3.63 nih.gov. This value suggests that under typical environmental pH conditions (pH 5-9), the compound will predominantly exist in its anionic form nih.gov. Anionic species generally demonstrate weaker adsorption to soil matrices compared to their neutral counterparts, further contributing to high mobility nih.govnih.gov. Consequently, this compound has a significant potential to be transported through the soil profile with percolating water, increasing the risk of leaching into groundwater nih.gov. In contrast, compounds with higher Koc values, such as N-nitrosodiphenylamine (estimated Koc 830-1,830), are considered to have low mobility in soil and are not expected to leach significantly cdc.gov.
Bioconcentration Potential in Aquatic Organisms (theoretical predictions)
The potential for this compound to bioconcentrate in aquatic organisms is predicted to be low nih.gov. An estimated bioconcentration factor (BCF) of 3 suggests minimal accumulation in the tissues of aquatic organisms nih.gov. For comparative context, N-nitrosodimethylamine (NDMA), another nitrosamine (B1359907), also has a low bioconcentration potential with an estimated BCF of 3 epa.gov. Generally, a logarithm of the octanol-water partition coefficient (log Kow) greater than 3 is used as an indicator for potential bioaccumulation in aquatic life ugr.es. Without a specific log Kow value for this compound, the low estimated BCF serves as the primary indicator of its limited bioaccumulation potential.
Compound List:
this compound
N-nitrosodimethylamine (NDMA)
N-nitrosodi-n-propylamine
N-nitrosodiphenylamine
N-nitrosonornicotine
N-nitrosopiperidine (NPIP)
N-nitrosopyrrolidine (NPYR)
N-Nitroso-N-methylurea (NMU)
Synthetic Chemistry and Derivatization of N Nitrosarcosine for Research Purposes
Laboratory Synthesis Methods for N-Nitrosarcosine
The primary laboratory-scale synthesis of this compound involves the direct nitrosation of its parent amino acid, sarcosine (B1681465). This reaction is a classic example of N-nitrosamine formation from a secondary amine precursor.
This compound is commonly prepared through the reaction of sarcosine (N-methylglycine) with a nitrosating agent in an acidic solution nih.gov. The most conventional method involves using sodium nitrite (B80452) (NaNO₂) as the source of the nitroso group. In this procedure, sarcosine is dissolved in an aqueous solution, which is then acidified. A solution of sodium nitrite is subsequently added, leading to the formation of nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the secondary amine group of sarcosine to yield this compound nih.gov.
Another documented method involves passing nitrous acid fumes directly through a solution containing sarcosine to achieve the same transformation nih.gov. More contemporary methods for the N-nitrosation of secondary amines, which are applicable to sarcosine, utilize alternative nitrosating agents under specific conditions. For instance, tert-butyl nitrite (TBN) can be used, often under solvent-free conditions, providing an efficient route to N-nitrosamines rsc.org.
| Nitrosating Agent | Precursor | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) | Sarcosine | Aqueous acidic solution (e.g., HCl or H₂SO₄) | nih.gov |
| Nitrous Acid Fumes | Sarcosine | Passed through sarcosine solution | nih.gov |
| tert-Butyl Nitrite (TBN) | Secondary Amines (e.g., Sarcosine) | Solvent-free, mild conditions | rsc.org |
The efficiency and yield of this compound synthesis are highly dependent on several key reaction parameters. The optimization of these conditions is crucial for maximizing product formation while minimizing side reactions and the degradation of the product.
pH: The rate of nitrosation is critically dependent on the pH of the reaction medium. The reaction is typically acid-catalyzed, as the formation of the active nitrosating species, such as the nitrosonium ion (NO⁺), is favored under acidic conditions. However, excessively low pH can lead to the protonation of the secondary amine, rendering it unreactive. Therefore, the optimal pH for the nitrosation of most secondary amines is in the weakly acidic range.
Temperature: Temperature influences the reaction rate. While moderate heating can increase the rate of formation, higher temperatures can also lead to the decomposition of nitrous acid and the N-nitrosamine product. Reactions are often carried out at or below room temperature to ensure the stability of the reactants and products.
Concentration: The concentrations of both the sarcosine precursor and the nitrosating agent play a significant role. Studies on nitrosamino acid formation have shown that the yield is proportional to the concentration of the amino acid and to the square of the nitrite concentration nih.gov. This indicates a second-order dependence on the nitrosating agent, which is a key consideration for optimizing reaction stoichiometry. The presence of other compounds, such as ascorbic acid (Vitamin C), can inhibit the reaction by reducing the nitrosating agent, while species like thiocyanate (B1210189) can catalyze it nih.gov.
| Parameter | Effect on N-Nitrosation Yield | Optimal Range/Condition |
|---|---|---|
| pH | Crucial for formation of active nitrosating species; rate is pH-dependent. | Weakly acidic. |
| Temperature | Affects reaction rate and stability of reactants/products. | Generally at or below room temperature. |
| Concentration | Yield is proportional to the precursor concentration and the square of the nitrite concentration. nih.gov | Stoichiometry should be carefully controlled based on kinetic data. |
Synthesis of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are invaluable tools in metabolic and pharmacokinetic research, allowing for the precise tracking of molecules within biological systems symeres.com. The synthesis of labeled this compound typically involves the incorporation of stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).
The incorporation of stable isotopes into the this compound molecule is achieved by using isotopically enriched starting materials in the synthesis pathway symeres.comshanghaisi.com.
Carbon-13 (¹³C) Labeling: To label the carbon backbone of this compound, ¹³C-labeled sarcosine is used as the precursor. The synthesis then proceeds via the standard direct nitrosation procedure. The position and number of ¹³C atoms in the final product depend on the specific labeling pattern of the initial sarcosine. For example, starting with [1-¹³C]sarcosine or [2-¹³C]sarcosine will result in this compound labeled at the carboxyl or alpha-carbon, respectively. The synthesis of labeled amino acid precursors can be complex, sometimes requiring multi-step organic synthesis or biosynthetic methods rsc.org.
Nitrogen-15 (¹⁵N) Labeling: ¹⁵N can be incorporated into either the amino acid nitrogen or the nitroso group. Labeling the sarcosine nitrogen requires starting with ¹⁵N-labeled sarcosine. More commonly, for studying the nitroso group's fate, the label is introduced during the nitrosation step. This is accomplished by using a ¹⁵N-labeled nitrosating agent, such as sodium [¹⁵N]nitrite (Na¹⁵NO₂) alfa-chemistry.com. When Na¹⁵NO₂ is used in the standard acidic nitrosation reaction, the resulting this compound will contain a ¹⁵N atom in the nitroso moiety. This strategy is widely used in tracer studies to investigate nitrogen metabolism and cycling wikipedia.orgfrontiersin.org. A method for preparing 13N-labeled N-nitrosoureas involves generating 13N-ammonia, oxidizing it to nitrous acid, and then reacting it with the parent urea, a principle that can be adapted for 15N labeling nih.gov.
| Isotope | Labeling Strategy | Labeled Precursor | Resulting Labeled Position in NSAR |
|---|---|---|---|
| Carbon-13 (¹³C) | Use of labeled amino acid precursor. | ¹³C-Sarcosine (e.g., [1-¹³C]sarcosine) | Carbonyl carbon or other specific carbon positions. |
| Nitrogen-15 (¹⁵N) | Use of labeled nitrosating agent. | Sodium [¹⁵N]nitrite (Na¹⁵NO₂) | Nitroso group nitrogen. |
| Nitrogen-15 (¹⁵N) | Use of labeled amino acid precursor. | ¹⁵N-Sarcosine | Amino acid nitrogen. |
Derivatization for Experimental Applications
Derivatization involves the chemical modification of a compound to produce analogs with altered properties. This is a key strategy in medicinal chemistry and toxicology to probe biological interactions and understand mechanisms of action.
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity researchgate.netmdpi.com. For N-nitrosamines, SAR analyses help in assessing their carcinogenic potential by comparing them to analogs with known toxicological profiles nih.govnih.gov. The synthesis of this compound analogs allows researchers to investigate the influence of different functional groups on its biological effects.
The synthesis of these analogs involves modifying the parent sarcosine structure before or after the nitrosation step. Potential modifications include:
Altering the N-alkyl group: Replacing the N-methyl group of sarcosine with other alkyl chains (e.g., ethyl, propyl) would produce homologous N-nitroso compounds.
Modifying the carboxylic acid: The carboxyl group can be converted into esters, amides, or other functional groups. These changes can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets.
Introducing substituents on the carbon backbone: Adding substituents to the alpha-carbon of the sarcosine moiety can explore steric and electronic effects on activity.
An example of derivatization of a related class of compounds involves the oxidation of nitrosamino acids, including this compound, with agents like peroxytrifluoroacetic acid to prepare their corresponding N-nitro derivatives nih.govacs.org. By systematically creating and testing a series of such analogs, researchers can build robust SAR models that correlate specific structural features with biological outcomes.
Utilization as a Precursor in Novel Material Synthesis (e.g., energetic materials)
This compound serves as a valuable and economically viable precursor in the synthesis of novel energetic materials. nih.gov Its chemical structure provides a foundational framework for the introduction of functionalities that impart energetic properties to the resulting compounds. Researchers have successfully utilized this compound to create new, oxygen-rich energetic materials. nih.gov
The synthesis pathway often begins with the readily available N-(cyanomethyl)-N-methylamine, which is converted to this compound in a few steps. nih.gov This this compound then acts as a key starting material for the synthesis of more complex energetic compounds. nih.gov The resulting materials have been thoroughly characterized using various analytical techniques, including multinuclear NMR and vibrational spectroscopy, with their molecular structures confirmed by single X-ray diffraction. nih.gov
A critical aspect of this research involves the evaluation of the energetic properties of the newly synthesized compounds. nih.gov These properties, including sensitivity to impact and friction, are determined experimentally. nih.gov Furthermore, computational methods are employed to calculate the heats of formation and to predict detonation and combustion parameters, providing a comprehensive understanding of their potential performance as energetic materials. nih.gov
The research into this compound as a precursor for energetic materials highlights a strategic approach in the field, focusing on the use of accessible starting materials for the development of advanced, high-performance compounds. nih.gov
| Precursor Compound | Starting Material | Resulting Material Type | Characterization Methods | Energetic Properties Determined |
| This compound | N-(cyanomethyl)-N-methylamine | Oxygen-rich energetic compounds | Multinuclear NMR, Vibrational spectroscopy, Single X-ray diffraction | Sensitivity to impact and friction, Heat of formation (calculated), Detonation and combustion parameters (predicted) |
Research Models and Methodologies in N Nitrosarcosine Studies
In Vitro Cellular and Molecular Models
In vitro models are fundamental for the initial screening and mechanistic evaluation of chemical compounds like N-Nitrosarcosine. These systems, which include bacterial cells, mammalian cell cultures, and isolated enzymatic preparations, offer controlled environments to study specific biological endpoints such as mutagenicity and metabolic activation.
Bacterial Mutagenesis Assays (e.g., Salmonella typhimurium Ames test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. youtube.com This test utilizes specific strains of bacteria, such as Salmonella typhimurium, that have pre-existing mutations rendering them unable to synthesize an essential amino acid, like histidine. youtube.com The principle of the test is to measure the ability of a test chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. youtube.com
Since many compounds, including N-nitrosamines, are not mutagenic themselves but become so after metabolic activation, the assay is often performed with the addition of a mammalian liver extract, typically a post-mitochondrial fraction known as S9. youtube.comnih.gov This S9 mix contains cytochrome P450 enzymes and other components necessary to simulate the metabolic processes that occur in vivo. nih.gov
Research to optimize the detection of N-nitrosamine mutagenicity has identified several key parameters for achieving the highest sensitivity in the Ames test. nih.govusp.orgnih.gov These include the choice of bacterial strains, the source of the S9 mix, and the incubation method. nih.govnih.gov Studies have shown that a combination of S. typhimurium strain TA1535 and Escherichia coli strain WP2 uvrA(pKM101), along with a 30% hamster liver S9 mix and a pre-incubation protocol, provides a highly sensitive system for detecting mutagenicity for this class of compounds. nih.govusp.org
Mammalian Cell Culture Systems (e.g., NIH3T3 cells, primary cell lines)
Mammalian cell culture systems provide a more biologically complex model than bacteria for studying the effects of substances like this compound. These systems can be broadly categorized into immortalized cell lines and primary cell lines.
Immortalized Cell Lines , such as the NIH3T3 cell line, are a cornerstone of cellular research. The NIH3T3 line was established from embryonic mouse fibroblasts and has become a standard fibroblast cell line due to its ease of maintenance and utility in a wide range of assays. nih3t3.comnih.gov These cells are adherent, have a fibroblastic morphology, and are receptive to DNA transfection, making them valuable for studies involving genetic modifications and transformations. nih3t3.comatcc.org
Primary Cell Lines are derived directly from living tissue and have a finite lifespan. While more challenging to maintain than immortalized lines, they more closely represent the physiology of cells in a living organism.
The yeast Saccharomyces cerevisiae is a well-characterized eukaryotic model organism used to investigate cellular responses to DNA damage. researchgate.netresearchgate.net To study the genotoxicity of compounds like nitrosamines, researchers have engineered GFP-fused yeast strains. researchgate.net In these biosensor systems, a Green Fluorescent Protein (GFP) tag is attached to proteins involved in the DNA damage response. researchgate.net When a genotoxic compound causes DNA damage, specific repair pathways are activated, leading to the expression of the GFP-fused proteins, which can be detected and quantified. researchgate.net
This approach allows for a detailed, mechanistic understanding of how a compound interacts with DNA. nih.gov Studies have identified key protein biomarkers across eight major DNA damage response pathways in yeast. researchgate.netnih.gov This GFP-fused yeast-based proteomic assay provides a rapid and efficient method for genotoxicity screening. researchgate.net Previous work has utilized such systems to analyze the DNA damage response induced by nitrosamine (B1359907) compounds. researchgate.netnih.gov
Human Organ-on-a-Chip and Microphysiological Systems (MPS) represent an advanced in vitro technology designed to emulate the structure and function of human organs. nih.govgoogle.com These systems use microfluidic devices to culture living human cells in a three-dimensional arrangement that recapitulates tissue-tissue interfaces and physiologically relevant microenvironments. nih.govgoogle.commdpi.com
The goal of MPS is to provide a more predictive model of human physiology than traditional 2D cell cultures or animal models, potentially accelerating drug development and reducing the need for animal testing. mdpi.comaltex.org For a compound like this compound, a "liver-on-a-chip" could be used to study its metabolism and interactions in a human-relevant context. These platforms can be designed to include multiple cell types, fluid flow to simulate blood circulation, and integrated sensors to monitor cellular health and function in real-time. google.commdpi.com
Enzymatic Reaction Systems (e.g., Microsomal Preparations, Purified Cytochrome P450)
To study the specific metabolic pathways involved in the activation or detoxification of this compound, researchers use cell-free enzymatic reaction systems. These systems isolate the metabolic machinery of the cell, allowing for highly controlled experiments.
Microsomal Preparations are vesicles formed from the endoplasmic reticulum, which are isolated from tissues, typically the liver. These preparations contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (P450) superfamily. nih.gov Studies using rat liver microsomes have been instrumental in understanding the reduction of nitro compounds, demonstrating the essential role of the P450 system. nih.gov
Purified Cytochrome P450 enzymes allow for an even more detailed investigation into the role of specific P450 isoforms. By using individually expressed and purified P450 enzymes, researchers can determine which specific catalysts are responsible for metabolizing a compound. nih.gov For example, studies on the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) used expressed human P450s to identify P450 2A6 and P450 3A4 as the major enzymes responsible for its metabolic activation. nih.gov This same approach can be applied to identify the specific P450 enzymes that metabolize this compound.
In Vivo Animal Models
In vivo animal models are employed to understand the effects of a compound within a whole, living organism. These studies are critical for assessing the systemic effects and genotoxicity of substances like this compound. Rodent bioassays are a common, though time-intensive, method for evaluating carcinogenicity. diffundit.com As a practical surrogate, in vivo genotoxicity assessments in rodents are often used. diffundit.com
Several methodologies are available to assess genotoxicity in vivo. A case study using N-nitrosodiethylamine (NDEA) in Big Blue® transgenic mice and rats compared the sensitivities of three different assays: diffundit.com
Comet Assay: A method for measuring DNA strand breaks in individual cells.
Transgenic Rodent (TGR) Assay: A "gold standard" assay that measures gene mutations in specific tissues of transgenic animals. diffundit.com
Duplex Sequencing (DS): An error-corrected next-generation sequencing method that can detect rare mutations with very high accuracy. diffundit.com
In the NDEA study, both the Comet and TGR assays detected significant genotoxicity in the liver of rodents. diffundit.com The Duplex Sequencing assay appeared to be slightly more sensitive, detecting an increase in mutation frequency at a lower exposure level. diffundit.com These methodologies provide a framework for the in vivo evaluation of other N-nitrosamines.
Rodent Models (e.g., Rats, Mice, Hamsters) for Mechanistic Investigations
Rodent models, particularly rats and mice, have been instrumental in elucidating the carcinogenic properties of this compound. These models allow for controlled studies to investigate tumor development in specific organs and to understand the underlying molecular mechanisms.
Rats: Studies in rats have demonstrated a distinct organotropic effect of this compound. Oral administration of NSAR through drinking water has been shown to induce esophageal tumors in this species. nih.govnih.gov Furthermore, research on a derivative, N-nitrososarcosine ethyl ester, has also pointed to the esophagus as a primary target organ for carcinogenicity, with the induction of multiple tumors, predominantly papillomas, in the esophagus and forestomach of rats. nih.gov These findings highlight the particular susceptibility of the rat esophagus to the carcinogenic effects of NSAR and its derivatives.
Mice: In contrast to rats, studies in mice have revealed a different target organ for this compound-induced carcinogenicity. Dietary administration of NSAR has been found to cause nasal tumors in mice. nih.govnih.gov Additionally, intraperitoneal (i.p.) injection of NSAR in newborn mice has been associated with the development of liver tumors. nih.govnih.gov This suggests a different metabolic activation pathway or tissue susceptibility in mice compared to rats.
The following table summarizes the observed tumor sites in rodent models exposed to this compound and its ethyl ester derivative.
| Rodent Model | Compound | Administration Route | Primary Tumor Site(s) |
| Rats | This compound | Drinking Water | Esophagus nih.govnih.gov |
| Rats | N-nitrososarcosine ethyl ester | Oral | Esophagus, Forestomach nih.gov |
| Mice | This compound | Dietary | Nasal Cavity nih.govnih.gov |
| Newborn Mice | This compound | Intraperitoneal (i.p.) | Liver nih.govnih.gov |
Investigation of Biomarkers of Exposure and Effect in Animal Biofluids and Tissues
The identification of reliable biomarkers is a critical aspect of understanding the risks associated with this compound exposure. Biomarkers can indicate the level of exposure, the metabolic activation of the compound, and the early biological effects that may lead to cancer.
Research into biomarkers for N-nitrosamines, in general, has focused on the detection of the parent compound or its metabolites in biofluids and the measurement of DNA adducts in tissues. For this compound specifically, its ability to act as a carboxymethylating agent suggests that the formation of DNA adducts is a key mechanism of its carcinogenicity. nih.gov The metabolic activation of N-nitrosamines often leads to the formation of reactive electrophilic species that can bind to DNA, forming adducts. If not repaired, these adducts can lead to mutations during DNA replication and initiate the carcinogenic process.
While the specific biomarkers for this compound exposure and effect in rodent biofluids and tissues are not extensively detailed in the available literature, the general approach for nitrosamines involves:
Urinary Biomarkers: Analysis of urine for the presence of the parent nitrosamine or its metabolites. This provides a non-invasive method to assess recent exposure.
Tissue Biomarkers: The detection and quantification of DNA adducts in target tissues. For example, the formation of O⁶-methylguanine is a well-studied DNA adduct associated with the carcinogenicity of some methylating nitrosamines. The identification of specific carboxymethylated DNA adducts resulting from NSAR exposure would be a direct biomarker of effect.
Further research is needed to identify and validate specific and sensitive biomarkers for this compound in rodent models, which could then be potentially translated to human exposure assessment.
Strain and Species-Specific Responses in Experimental Systems
The carcinogenic response to this compound exhibits significant variation between different rodent species. As highlighted in section 8.2.1, the primary target organs for tumor induction differ notably between rats and mice.
Species-Specific Responses:
Rats: The esophagus is the principal target organ for this compound-induced tumors. nih.govnih.gov
Mice: The nasal cavity is the primary site of tumor development following dietary exposure, while the liver is affected in newborn mice treated intraperitoneally. nih.govnih.gov
This divergence in target organ specificity strongly suggests that there are fundamental differences in the metabolic pathways of this compound between these two species. The enzymes responsible for the metabolic activation of NSAR to its ultimate carcinogenic form may have different expression levels or activities in the esophageal tissue of rats compared to the nasal or hepatic tissues of mice.
Strain-Specific Responses: Detailed studies comparing the carcinogenic effects of this compound in different strains of the same rodent species (e.g., different strains of mice) are not extensively covered in the reviewed scientific literature. Such studies are crucial for understanding the genetic factors that may influence susceptibility to NSAR-induced carcinogenesis. Research on other N-nitroso compounds has demonstrated that genetic background can significantly impact tumor incidence and spectrum, often due to variations in metabolic enzyme activity. Therefore, it is plausible that different mouse strains could exhibit varying susceptibility to NSAR-induced nasal or liver tumors. The absence of this specific data for this compound represents a gap in the current understanding of its toxicology.
The table below summarizes the key species-specific carcinogenic responses to this compound.
| Species | Primary Target Organ(s) for Carcinogenicity |
| Rat | Esophagus nih.govnih.gov |
| Mouse | Nasal Cavity, Liver (in newborns) nih.govnih.gov |
Comparative Analysis and Structure Activity Relationships Sar of N Nitrosarcosine
Predictive Modeling and Computational Chemistry in SAR Studies
Quantum Chemical Calculations of Activation Pathways
N-Nitrosarcosine (NSAR), like other N-nitrosamines, is generally considered a procarcinogen that requires metabolic activation to exert its biological effects. This activation typically involves the formation of reactive electrophilic species capable of interacting with cellular macromolecules, most notably DNA, which can lead to mutations and initiate the carcinogenic process. Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of these activation pathways, identifying critical intermediates, transition states, and energy barriers that govern the reaction kinetics and thermodynamics.
The general metabolic activation pathway for N-nitrosamines involves initial hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1 mdpi.comnih.govfrontiersin.org. This α-hydroxylation leads to unstable intermediates that spontaneously decompose. For NSAR, a nitrosated glycine (B1666218) derivative, research suggests a distinct activation mechanism. It is proposed that NSAR can undergo an intramolecular attack by the diazotate oxygen on the carbonyl carbon. This process, analogous to other nitrosated glycine derivatives, can lead to the formation of a methylating agent, such as the methyldiazonium ion mdpi.com. This reactive species is then capable of methylating DNA bases, potentially forming adducts like O6-carboxymethylguanine (O6-CM-Gua) mdpi.com.
Quantum chemical calculations, often employing Density Functional Theory (DFT) or Moller–Plesset perturbation theory, are used to model these complex reaction sequences. For NSAR, such calculations would aim to:
Determine the energy profile of the intramolecular cyclization reaction leading to the formation of the methylating species.
Identify the transition state structures and calculate the activation energy barriers for these steps.
Characterize the stability and reactivity of the proposed methylating intermediates.
Model the subsequent reaction of these intermediates with DNA bases, assessing the energy landscape of adduct formation.
While specific quantum chemical data for NSAR's activation pathways were not detailed in the reviewed literature, studies on similar N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP), have provided insights into the types of data generated. For instance, calculations for these compounds have determined energy barriers for SN2 and SN1 reactions of diazonium ions and carbenium ions with DNA bases, with barriers for NDMA and NPIP reactions with N7 of guanine (B1146940) reported in the range of +11.5 to +15.3 kcal/mol frontiersin.org. Such calculations for NSAR would similarly aim to quantify the energetic feasibility of its proposed activation steps.
Table 1: Typical Data from Quantum Chemical Calculations of N-Nitrosamine Activation Pathways
| Parameter / Intermediate | Typical Methodologies Used | Expected Data for NSAR (Illustrative) | Reference Examples (Other Nitrosamines) |
| Activation Energy for α-hydroxylation | DFT, MP2 | kcal/mol | Not directly reported for NSAR |
| Energy Barrier for Intramolecular Attack | DFT, MP2 | kcal/mol | Analogous to nitrosated glycine derivs. |
| Transition State Structure | DFT | Optimized geometry | NDMA, NPIP, NNN |
| Energy of Reactive Intermediates | DFT | kcal/mol | Diazonium ions, Carbenium ions |
| Energy Barrier for DNA Alkylation | DFT | kcal/mol | NDMA, NPIP (+11.5 to +15.3 kcal/mol) frontiersin.org |
| DNA Adduct Formation Energy | DFT | kcal/mol | O6-CM-Gua formation |
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful computational tools used to predict and understand how molecules interact with biological targets or other chemical entities. These approaches can provide insights into binding affinities, interaction modes, and potential biological activities without the need for extensive experimental synthesis and testing. While specific in silico studies focusing directly on this compound's molecular interactions were not extensively detailed in the provided search results, the methodologies employed for other N-nitrosamines and related compounds can illustrate the potential applications for NSAR.
Interaction with Metabolic Enzymes: A primary area for in silico investigation of N-nitrosamines like NSAR involves their interaction with metabolic enzymes, predominantly cytochrome P450 (CYP) isoforms. Molecular docking studies can predict the binding affinity of NSAR to the active sites of relevant CYP enzymes (e.g., CYP2E1), identifying key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or π-π stacking. Such studies would help elucidate which CYP isoforms are most likely to catalyze the initial activation step for NSAR, thereby influencing its metabolic fate and potential toxicity. For example, molecular docking has been used to assess the affinity of N'-nitrosonornicotine (NNN) with CYP450s, revealing differences in binding between enantiomers nih.gov.
Interaction with DNA: Following metabolic activation, the reactive electrophilic species derived from NSAR are expected to interact with DNA. In silico modeling can predict the preferred sites of alkylation on DNA bases (e.g., N7 of guanine) and the stability of the resulting covalent adducts. These predictions can be informed by quantum chemical calculations of reaction pathways and energies, as discussed in the previous section. Understanding these interactions is crucial for assessing the mutagenic potential of NSAR.
QSAR and Property Prediction: QSAR models can correlate structural features of NSAR and its analogues with their predicted biological activity or reactivity. Furthermore, other in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity (ADMET). While specific QSAR models for NSAR were not found, such approaches are standard in predicting the drug-like properties and potential liabilities of chemical compounds. For instance, studies on other compounds have used docking to predict binding to targets like COX-2 or iNOS, reporting binding affinities in kcal/mol and detailing specific interactions such as hydrogen bonds, π–σ, and π–alkyl bonds tjnpr.orgnih.govmdpi.commdpi.commdpi.com.
Advanced Research Directions and Future Perspectives
Integration of Multi-Omics Approaches in N-Nitrosarcosine Research (e.g., Genomics, Proteomics, Metabolomics)
The application of multi-omics technologies is poised to revolutionize the understanding of cellular responses to this compound. By simultaneously analyzing the genome, proteome, and metabolome, researchers can construct a comprehensive picture of the biological perturbations induced by this compound.
Genomics: Genomic studies, similar to those conducted on other N-nitroso compounds (NOCs), can identify specific gene expression patterns and signatures associated with this compound exposure. nih.gov For instance, research on various nitrosamines has shown that exposure can lead to the deregulation of genes involved in critical cellular processes such as apoptosis, DNA repair, and cell cycle control. nih.gov Applying these genomic approaches to this compound would help delineate the specific genetic pathways it modulates.
Proteomics: Quantitative proteomic techniques are powerful tools for investigating alterations in protein expression following chemical exposure. nih.gov A study on the tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN) successfully used proteomics to identify the downregulation of myosin subunits, which correlated with reduced cell migration. nih.gov Similar proteomic analyses for this compound could uncover its specific protein targets and interaction networks, providing insight into its mechanisms of action. nih.gov Furthermore, proteomic methods are crucial for studying post-translational modifications like S-nitrosylation, a process where a nitroso group is added to a protein's cysteine residue, often altering its function. nih.gov
Metabolomics: Metabolomic profiling can identify and quantify the small-molecule metabolites present in a biological system after exposure to this compound. This would allow for the detailed mapping of its metabolic activation pathways and the identification of downstream biomarkers of exposure and effect. Studying the metabolic fate of this compound is essential, as N-nitroso compounds often require metabolic activation to exert their biological effects. nih.gov
Development of Novel Analytical Techniques for Trace Level Detection and Speciation
The accurate detection and quantification of this compound at trace levels in complex matrices like food, water, and biological samples remains a significant analytical challenge. who.int Future research is focused on developing more sensitive, selective, and robust analytical methods.
A key area of development is in advanced chromatography and mass spectrometry techniques. aurigeneservices.comnih.gov A highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for the determination of this compound in tobacco. psu.edu This method provides greater confidence in results for complex matrices and avoids the need for the derivatization steps common in older Gas Chromatography (GC) methods. psu.edu For other nitrosamines, LC-MS/MS methods have been validated to detect concentrations as low as 1 to 2 ng/mL. nih.gov
Another promising technique is two-dimensional ion chromatography (2D-IC), which has been effectively used to determine trace levels of N-nitrosamine precursors in wastewater. sigmaaldrich.comnih.gov This method offers enhanced sensitivity by effectively eliminating interfering ions from the sample matrix. sigmaaldrich.comnih.gov The development of such techniques is crucial as concerns over N-nitrosamine impurities in pharmaceuticals and other products grow. researchgate.net
The table below summarizes key performance metrics for advanced analytical methods used for N-nitrosamines.
| Analytical Technique | Compound/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Source |
|---|---|---|---|---|---|
| LC-MS/MS | This compound in Tobacco | 27.3 ng/g | 91.0 ng/g | High selectivity, no derivatization needed, robust for complex matrices. | psu.edu |
| LC-MS/MS | N-nitrosorasagiline in Tablets | 1 ng/mL | 2 ng/mL | High sensitivity for pharmaceutical impurity testing. | nih.gov |
| 2D-Ion Chromatography | N-nitrosamine precursors in Wastewater | 0.035 - 0.1 µg/L | Not Specified | Excellent sensitivity and linearity, minimizes matrix interference. | sigmaaldrich.comnih.gov |
Speciation, the ability to distinguish and quantify different forms of a chemical element or compound, is also critical. numberanalytics.com In the context of this compound research, this means developing methods that can differentiate it from other N-nitroso compounds and its precursors in a single sample, which is vital for accurate environmental monitoring and toxicological assessment. numberanalytics.comintecnachemical.com
Refinement of In Vitro and Organ-on-a-Chip Models for Enhanced Predictive Capacity
To better understand the biological effects of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. These advanced in vitro systems, including three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) platforms, offer improved predictive capacity for how the compound might behave in a complex biological system. fraunhofer.de
3D Cell Models: 3D cell cultures, such as spheroids, more accurately mimic the cell-to-cell interactions and microenvironment of living tissue. nih.gov For example, studies using human HepaRG cells, which have metabolic capabilities similar to primary human liver cells, found that 3D spheroids had higher cytochrome P450 (CYP) enzyme activity compared to 2D monolayer cultures. nih.gov This is significant because many nitrosamines require metabolic activation by CYP enzymes. nih.gov Using these metabolically competent 3D models could provide a more sensitive system for evaluating the effects of this compound. nih.gov
Organ-on-a-Chip (OOC): OOC technology represents a major leap forward, creating microfluidic devices that simulate the structure and function of human organs. kth.sethno.org These "chips," often the size of a USB stick, contain living cells in continuously perfused micro-channels that recreate an organ's physiological environment. kth.senih.gov OOCs can model organ-level functions, including parenchymal and barrier functions, and can even link multiple "organ chips" together to study systemic effects. kth.senih.gov This technology holds immense promise for studying the metabolism and potential toxicity of compounds like this compound in a human-relevant context, reducing the reliance on animal testing. youtube.comnih.gov
The following table compares various experimental models for nitrosamine research.
| Model System | Description | Advantages | Limitations | Source |
|---|---|---|---|---|
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Simple, high-throughput, low cost. | Lacks tissue architecture, cell-cell interactions, and physiological relevance. May have low metabolic activity. | nih.gov |
| 3D Spheroid Culture (e.g., HepaRG) | Self-assembled spherical aggregates of cells. | Better mimics tissue-like structures, improved cell-cell communication, higher metabolic activity than 2D models. | More complex to maintain, potential for nutrient/oxygen gradients within the spheroid. | nih.gov |
| Organ-on-a-Chip (OOC) | Microfluidic device with living cells simulating organ-level physiology and mechanics. | High physiological relevance, allows for fluid flow and mechanical cues, potential for multi-organ integration. | Technically complex, lower throughput, still an emerging technology. | kth.sethno.orgnih.gov |
Exploration of this compound's Role in Specific Biological Pathways (excluding human health outcomes)
Future research will delve deeper into the specific molecular and cellular pathways perturbed by this compound, independent of direct human health endpoints. The focus is on the fundamental biochemical interactions that underpin its biological activity.
A primary pathway of interest is metabolic activation. nih.gov Like many N-nitrosamines, this compound may be metabolized by cytochrome P450 enzymes. nih.govresearchgate.net This process can generate reactive electrophilic intermediates, such as alkylating agents, which are capable of covalently binding to cellular macromolecules like DNA and proteins. nih.govevitachem.com The formation of DNA adducts is a critical initiating event in mutagenesis, and studying this process for this compound at a molecular level is a key research objective. researchgate.net
Another significant area of exploration is the induction of oxidative stress. nih.gov Research on other N-nitroso compounds has demonstrated that their metabolism can lead to the formation of reactive oxygen species (ROS). nih.gov This increase in ROS can, in turn, trigger a cascade of cellular responses, including the activation of stress-related signaling pathways and DNA repair mechanisms. nih.gov Investigating whether this compound induces ROS and characterizing the subsequent cellular response will provide valuable insight into its mode of action.
Furthermore, studies on related compounds suggest that this compound could interfere with pathways governing cell structure and motility. nih.gov For example, the nitrosamine NNN was found to alter the expression of extracellular matrix proteins and down-regulate myosin, a key protein in cell movement. nih.gov Exploring similar effects for this compound could reveal novel biological roles and interactions.
Contribution of this compound Research to Broader Understanding of Environmental Chemistry and Toxicology
The study of this compound contributes significantly to the broader fields of environmental chemistry and toxicology. nih.gov N-nitroso compounds are formed from widely distributed precursors—amines and nitrites—found in food, water, and industrial settings, making their study environmentally relevant. who.intnih.gov
Environmental Chemistry: Research on this compound helps elucidate the formation, fate, and transport of N-nitroso compounds in various environmental compartments. cabidigitallibrary.org Understanding the conditions that favor its formation, such as pH and precursor concentrations, is vital for developing strategies to mitigate its presence in the environment. evitachem.com The development of sensitive analytical methods for this compound detection directly enhances environmental monitoring capabilities, allowing for more accurate assessments of contamination in air, water, and soil. nih.govnih.gov
Toxicology: From a toxicological standpoint, this compound serves as a model compound for investigating the mechanisms of chemical carcinogenesis and mutagenicity. nih.govresearchgate.net Elucidating its metabolic activation pathways, its interaction with DNA, and its cellular effects contributes to fundamental toxicological principles. researchgate.net This knowledge helps in building structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models, which can predict the potential toxicity of other, less-studied N-nitroso compounds and contribute to more effective risk assessment frameworks. fraunhofer.deusda.gov
Q & A
Q. What are the recommended safety protocols for handling N-Nitrosarcosine in laboratory settings?
this compound requires strict adherence to safety guidelines due to its potential for skin/eye irritation and regulatory classification as a "hazardous chemical" under OSHA . Key protocols include:
- Personal Protective Equipment (PPE): Respiratory protection (e.g., N95 masks), gloves, and lab coats to avoid inhalation or dermal contact.
- Ventilation: Use fume hoods or closed systems to minimize airborne exposure.
- Spill Management: Contain spills with inert absorbents, avoid water jets, and dispose of waste per local regulations .
- Storage: Keep in a dry, sealed container away from strong oxidizers .
Q. What analytical methods are validated for detecting this compound in experimental samples?
Chromatographic techniques are preferred for specificity and sensitivity:
- Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for polar compounds like this compound. Use columns such as Obelisc N, which retain polar analytes via hydrophilic interactions .
- LC-MS/MS: Provides high-resolution quantification, especially for trace levels in biological matrices. Validate methods using ISO 15819 or similar standards .
| Method | Column | Detection Limit | Key Parameters |
|---|---|---|---|
| HILIC | Obelisc N | ~0.1 ppm | Acetonitrile/water gradient, 25°C |
| LC-MS/MS | C18 (reverse) | ~0.01 ppb | ESI+ mode, MRM transitions |
Q. How should researchers synthesize this compound to ensure purity and stability?
- Nitrosation Reaction: React sarcosine with sodium nitrite under acidic conditions (pH 3–4). Monitor temperature (20–25°C) to avoid over-nitrosation .
- Purification: Recrystallize using ethanol/water mixtures to remove unreacted precursors.
- Stability Testing: Store synthesized batches at -20°C in amber vials; validate stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the carcinogenicity of this compound?
Discrepancies arise from study design (e.g., in silico vs. in vivo models). Mitigation strategies include:
- Model Validation: Cross-reference computational predictions (e.g., CheMBL models ) with rodent bioassays.
- Dose-Response Analysis: Use the Ames test for mutagenicity and compare thresholds to OSHA exposure limits .
- Contextual Factors: Assess nitrosamine formation pathways in specific matrices (e.g., cosmetics vs. pharmaceuticals) .
Q. What methodological considerations are critical for studying nitrosation pathways of this compound?
- Reaction Kinetics: Measure nitrosation rates under varying pH, temperature, and nitrite concentrations. Use UV-Vis spectroscopy to track nitroso group formation .
- Inhibitors/Accelerators: Test ascorbic acid (inhibitor) or formaldehyde (accelerator) to modulate reaction pathways .
- Matrix Effects: Simulate real-world conditions (e.g., cosmetic formulations) to evaluate environmental nitrosamine generation .
Q. How should researchers address stability discrepancies in this compound under varying experimental conditions?
- Controlled Degradation Studies: Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Monitor decomposition via LC-MS/MS .
- pH-Dependent Stability: Conduct buffered stability trials (pH 2–9) to identify degradation products (e.g., sarcosine or nitrosamine derivatives) .
- Statistical Modeling: Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
Data Contradiction Analysis Framework
Example: Conflicting carcinogenicity data between SDS (non-carcinogenic ) and in silico studies (carcinogenic ).
- Root Cause: Differences in exposure routes (oral vs. dermal) or metabolite activation.
- Resolution: Conduct in vitro toxicogenomics (e.g., CYP450 enzyme assays) to identify metabolic pathways. Cross-validate with regulatory thresholds from Cosmetic Europe Guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
